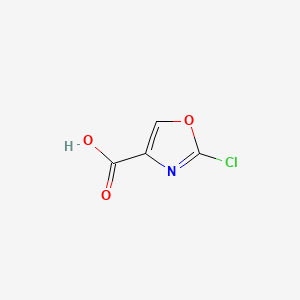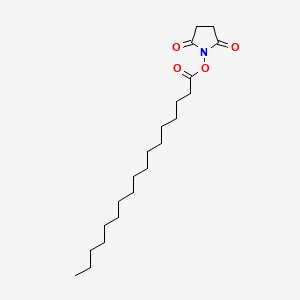
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is often used as an intermediate in the synthesis of peptides and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of L-proline with acetic anhydride to form 1-acetyl-L-proline, which is then treated with thionyl chloride to yield 1-acetyl-5-oxo-L-prolyl chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of 1-acetyl-5-oxo-L-prolyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.
化学反応の分析
Types of Reactions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-acetyl-5-oxo-L-proline.
Reduction: It can be reduced to form 1-acetyl-5-hydroxy-L-proline.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products:
Amides and Esters: Formed through substitution reactions.
1-Acetyl-5-oxo-L-proline: Formed through hydrolysis.
1-Acetyl-5-hydroxy-L-proline: Formed through reduction.
科学的研究の応用
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein folding and structure due to its proline derivative nature.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-acetyl-5-oxo-L-prolyl chloride involves its reactivity with various nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is harnessed in the synthesis of peptides and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
類似化合物との比較
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride can be compared with other similar compounds such as:
L-Proline: The parent amino acid from which it is derived.
1-Acetyl-L-proline: An intermediate in its synthesis.
5-Hydroxy-L-proline: A hydroxylated derivative with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its role as an intermediate in peptide synthesis and its applications in various fields make it a valuable compound in scientific research.
特性
IUPAC Name |
(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4(10)9-5(7(8)12)2-3-6(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSMHWPJXBGWBL-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCC1=O)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CCC1=O)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664760 |
Source


|
| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105425-26-1 |
Source


|
| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B566235.png)



![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/new.no-structure.jpg)






